molecular formula C16H12O2 B14413474 10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone CAS No. 83291-48-9

10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone

Cat. No.: B14413474
CAS No.: 83291-48-9
M. Wt: 236.26 g/mol
InChI Key: KHBJBUZCPKPHDU-UHFFFAOYSA-N
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Description

10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone is a complex organic compound that belongs to the class of fluoranthenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone typically involves multi-step organic reactions. Common synthetic routes may include:

    Aromatic Substitution Reactions: Starting from a fluoranthene derivative, hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction Reactions: The reduction of intermediate compounds to achieve the desired dihydro structure can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Fluoranthenone: A parent compound with similar structural features.

    Hydroxyfluoranthenone: Compounds with hydroxyl groups attached to the fluoranthene core.

    Dihydrofluoranthenone: Compounds with additional hydrogen atoms, making them more saturated.

Uniqueness

10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone is unique due to its specific hydroxylation and dihydro structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

83291-48-9

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

10b-hydroxy-2,3-dihydrofluoranthen-1-one

InChI

InChI=1S/C16H12O2/c17-14-9-8-10-4-3-6-12-11-5-1-2-7-13(11)16(14,18)15(10)12/h1-7,18H,8-9H2

InChI Key

KHBJBUZCPKPHDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C3=CC=CC=C3C4=CC=CC1=C42)O

Origin of Product

United States

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